N-(2-phenoxyphenyl)-2-(phenylthio)acetamide
CAS No.: 895486-78-9
Cat. No.: VC6485110
Molecular Formula: C20H17NO2S
Molecular Weight: 335.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895486-78-9 |
|---|---|
| Molecular Formula | C20H17NO2S |
| Molecular Weight | 335.42 |
| IUPAC Name | N-(2-phenoxyphenyl)-2-phenylsulfanylacetamide |
| Standard InChI | InChI=1S/C20H17NO2S/c22-20(15-24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |
| Standard InChI Key | ZFDQDXNZWZWOAW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 |
Introduction
Chemical Structure and Synthesis
Structural Features
N-(2-Phenoxyphenyl)-2-(phenylthio)acetamide (C20H17NO2S) features:
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A phenoxy group (-OPh) at the ortho position of the aniline ring.
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A phenylthio group (-SPh) attached to the α-carbon of the acetamide chain.
This configuration distinguishes it from related derivatives, such as N-(4-phenoxyphenyl) analogs, where substituent positioning alters electronic and steric properties .
Synthetic Routes
The synthesis follows a two-step protocol adapted from methodologies for analogous compounds :
Step 1: Preparation of 2-(Phenylthio)acetyl Chloride
2-(Phenylthio)acetic acid is treated with oxalyl chloride under anhydrous conditions to form the corresponding acyl chloride.
Step 2: Amidation with 2-Phenoxyaniline
The acyl chloride reacts with 2-phenoxyaniline in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Purification via column chromatography yields the target compound.
Key Data (inferred from analogous synthesis ):
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Yield: ~40–45% (typical for sterically hindered ortho-substituted anilines).
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Spectroscopic Characterization:
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1H NMR (DMSO-d6): δ 10.01 (s, 1H, NH), 7.41–7.45 (m, 4H, aromatic), 3.83 (s, 2H, CH2).
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13C NMR: δ 166.6 (C=O), 144.4 (C-O), 132.1 (C-S), 37.9 (CH2).
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Biological Activity and Mechanisms
SIRT2 Inhibition
Structural analogs, such as N-(4-phenoxyphenyl)-2-(phenylthio)acetamide derivatives, exhibit SIRT2 inhibitory activity, a therapeutic target in neurodegenerative diseases and cancer . Modifications to the linker and tail groups (e.g., replacing phenoxy with benzylamino) enhance potency, suggesting that the ortho-phenoxy variant may also interact with SIRT2’s hydrophobic binding pocket .
Anticancer Properties
Related compounds induce apoptosis in cancer cells via:
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ROS generation: Thioether groups facilitate redox cycling.
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Caspase-3 activation: Observed in HT-29 colon cancer cells treated with ST56 .
The ortho-phenoxy group’s steric effects might modulate these pathways differently compared to para isomers.
Comparative Analysis of Structural Analogs
| Compound | Substituent Position | SIRT2 IC50 (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| N-(4-Phenoxyphenyl) | para | 12.4 | 32 (S. aureus) |
| N-(2-Phenoxyphenyl) | ortho | Not reported | Not reported |
| ST56 | para-NHPh | 8.7 | 28 (E. coli) |
Key observations:
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Substituent positioning critically impacts bioactivity. Para isomers generally show higher SIRT2 inhibition due to better alignment with the enzyme’s active site.
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Steric hindrance in ortho derivatives may reduce binding affinity but improve metabolic stability.
Research Gaps and Future Directions
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Targeted SIRT2 Assays: Direct evaluation of N-(2-phenoxyphenyl)-2-(phenylthio)acetamide’s inhibitory potency is needed.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxy and phenylthio groups could optimize pharmacokinetic profiles.
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In Vivo Toxicity: Preclinical safety assessments are essential for therapeutic development.
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